

2-(Trifluoromethyl)quinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinoline

Cat. No.: B1226531

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An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)quinoline**, a key heterocyclic compound in pharmaceutical and agrochemical research. This document details its chemical and physical properties, outlines common synthetic methodologies, and explores its diverse biological activities and potential mechanisms of action.

Core Chemical and Physical Properties

2-(Trifluoromethyl)quinoline, identified by the CAS number 347-42-2, is a solid, aromatic compound valued for the unique properties conferred by its trifluoromethyl group. This moiety enhances metabolic stability, lipophilicity, and the binding affinity of the molecule to biological targets.

Property	Value	Reference
CAS Number	347-42-2	[1][2][3]
Molecular Formula	C ₁₀ H ₆ F ₃ N	[1][2][3][4]
Molecular Weight	197.16 g/mol	[1][2][3][4][5]
Appearance	White to yellow solid	[1]
Purity	≥ 97%	[2][3][4]
Melting Point	58-62 °C	[3]

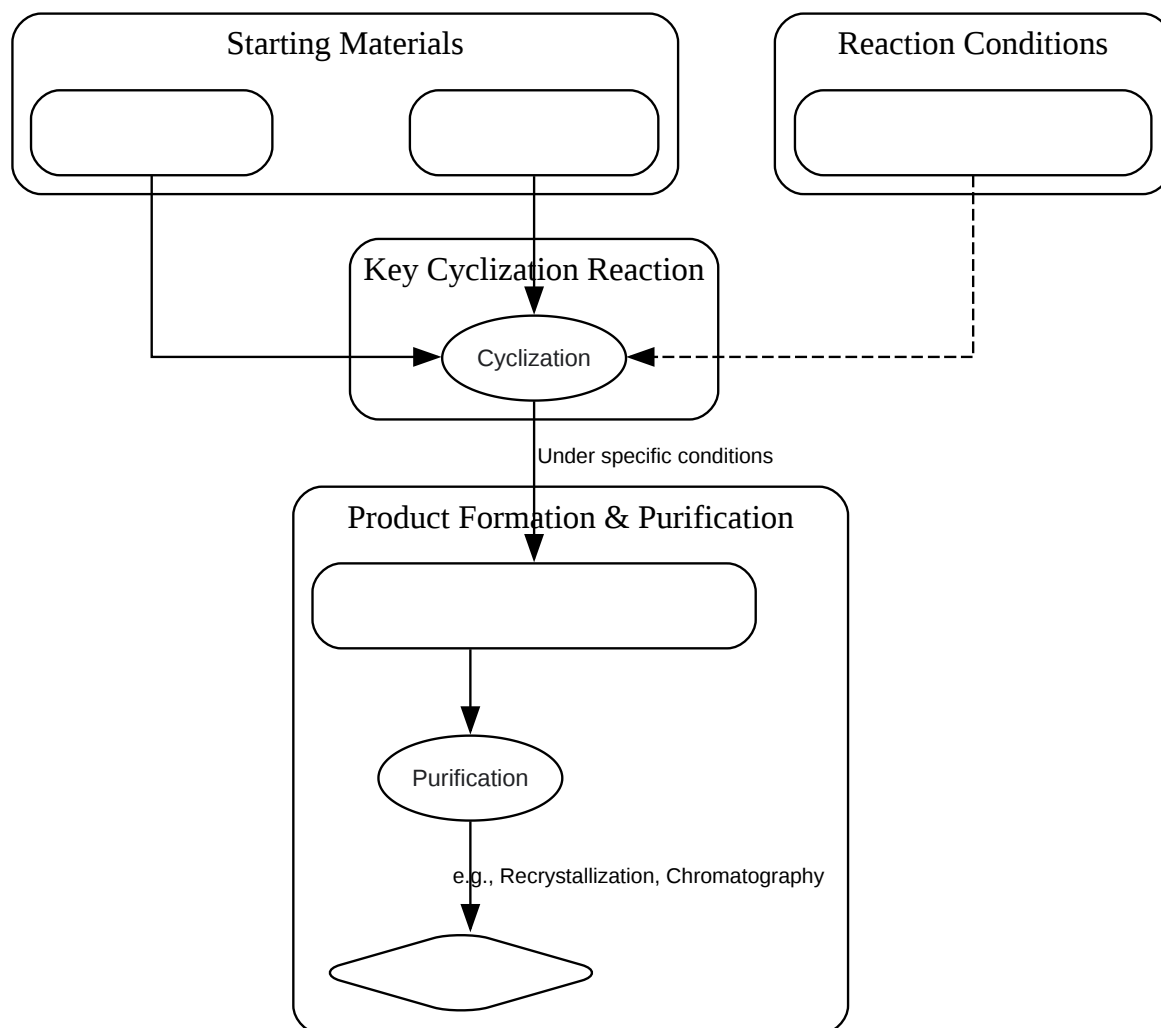
Synthetic Methodologies

The synthesis of **2-(trifluoromethyl)quinolines** can be achieved through various chemical reactions. A common approach involves the cyclization of anilines with trifluoromethyl-containing building blocks.

General Experimental Protocol for Synthesis

A prevalent method for synthesizing 2-trifluoromethylated quinolines involves the reaction of α -CF₃-enamines with 2-nitrobenzaldehydes. This process yields ortho-nitro-substituted α,β -diaryl-CF₃-enones with high stereoselectivity. Subsequent reduction of the nitro-group using an Fe–AcOH system triggers an intramolecular cyclization to produce 2-CF₃-3-arylquinolines in high yields. A one-pot procedure has also been developed to synthesize these compounds directly from enamines or haloalkenes.[6]

Another established synthetic route is the adaptation of the Schlosser and Marull procedure, where 2-bromoaniline is reacted with ethyl trifluoroacetoacetate. This reaction leads to the formation of 8-bromo-2-trifluoromethyl-4-quinolone, which can be further modified.[5]



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General synthesis workflow for trifluoromethyl-substituted quinolines.

Biological Activities and Drug Development Potential

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial in medicinal chemistry. The introduction of a trifluoromethyl group can further enhance these properties.

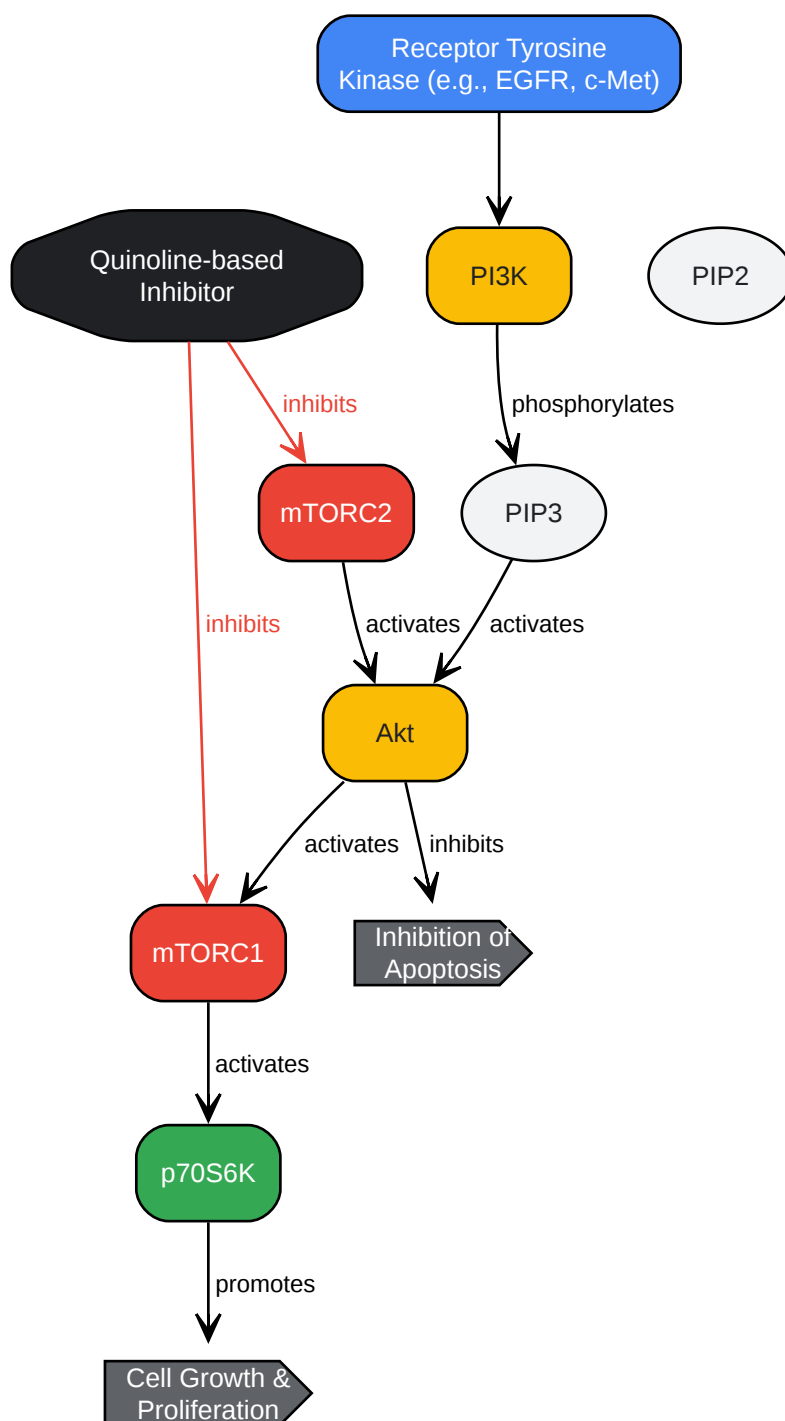
Multifaceted Pharmacological Profile

Derivatives of **2-(Trifluoromethyl)quinoline** have demonstrated a wide array of biological effects, including:

- **Anticancer Activity:** Certain quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in zebrafish embryo models and have shown more potent anticancer activity than cisplatin in in vitro cell proliferation assays.[7]
- **Antifungal Properties:** Many 2-trifluoromethyl quinoline derivatives exhibit promising fungicidal activities against various phytopathogenic fungi.[2]
- **Antimalarial Efficacy:** Quinoline-based compounds have historically been pivotal in antimalarial drug discovery, and trifluoromethylated derivatives continue to be explored for their effectiveness against resistant parasite strains.[8]
- **Antiepileptic and Analgesic Effects:** Novel quinoline-derived α -trifluoromethylated alcohols have been identified with antiepileptic and analgesic properties, acting as sodium channel blockers.[9]

Modulation of Signaling Pathways

A key mechanism through which some quinoline derivatives exert their anticancer effects is the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently deregulated cascade in many cancers and a prime target for therapeutic intervention. Certain quinoline-based molecules have been developed as inhibitors of this pathway, acting as dual mTORC1 and mTORC2 inhibitors.



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Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.

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- To cite this document: BenchChem. [2-(Trifluoromethyl)quinoline CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226531#2-trifluoromethyl-quinoline-cas-number-and-molecular-weight]

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